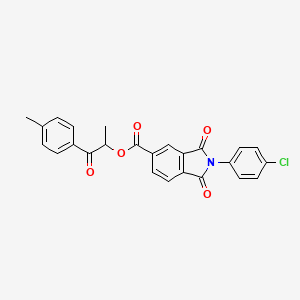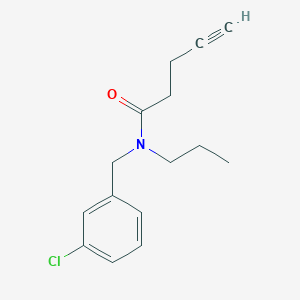![molecular formula C17H18N2O2S B3937887 4-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B3937887.png)
4-{[2-(benzylthio)propanoyl]amino}benzamide
Overview
Description
4-{[2-(benzylthio)propanoyl]amino}benzamide, also known as BTPA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-{[2-(benzylthio)propanoyl]amino}benzamide involves the inhibition of various enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. HSP90 inhibition leads to the degradation of client proteins that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-{[2-(benzylthio)propanoyl]amino}benzamide has been found to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 4-{[2-(benzylthio)propanoyl]amino}benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. 4-{[2-(benzylthio)propanoyl]amino}benzamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[2-(benzylthio)propanoyl]amino}benzamide in lab experiments is its potent anti-cancer activity. 4-{[2-(benzylthio)propanoyl]amino}benzamide has been found to be effective against various types of cancer cells including breast cancer, lung cancer, and colon cancer. Another advantage of using 4-{[2-(benzylthio)propanoyl]amino}benzamide is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one limitation of using 4-{[2-(benzylthio)propanoyl]amino}benzamide is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on 4-{[2-(benzylthio)propanoyl]amino}benzamide. One direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with HDACs and HSP90. Additionally, further studies are needed to optimize the synthesis method of 4-{[2-(benzylthio)propanoyl]amino}benzamide and improve its solubility in water to facilitate its use in lab experiments.
Scientific Research Applications
4-{[2-(benzylthio)propanoyl]amino}benzamide has been used in various scientific research applications such as cancer research, neurodegenerative disorders, and drug discovery. In cancer research, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, 4-{[2-(benzylthio)propanoyl]amino}benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
4-(2-benzylsulfanylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(22-11-13-5-3-2-4-6-13)17(21)19-15-9-7-14(8-10-15)16(18)20/h2-10,12H,11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOKVFTQFXZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Benzylsulfanyl)propanoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B3937816.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide](/img/structure/B3937825.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3937839.png)
![3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937855.png)
![1-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B3937862.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3937868.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B3937876.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3937896.png)
![(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3937903.png)
![5-ethyl-4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B3937917.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3937925.png)
![1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937928.png)
